molecular formula C19H26N2O4 B7114273 5-[3-[(1S)-1-hydroxyethyl]azetidine-1-carbonyl]-6-(4-methoxyphenyl)-1-methylpiperidin-2-one

5-[3-[(1S)-1-hydroxyethyl]azetidine-1-carbonyl]-6-(4-methoxyphenyl)-1-methylpiperidin-2-one

Cat. No.: B7114273
M. Wt: 346.4 g/mol
InChI Key: ZGLVJBVNUQGMKA-KIAYWQFFSA-N
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Description

The compound "5-[3-[(1S)-1-hydroxyethyl]azetidine-1-carbonyl]-6-(4-methoxyphenyl)-1-methylpiperidin-2-one" is a complex molecule that exhibits a range of chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-[(1S)-1-hydroxyethyl]azetidine-1-carbonyl]-6-(4-methoxyphenyl)-1-methylpiperidin-2-one typically involves multi-step procedures, including:

  • Preparation of Azetidine-1-carbonyl Intermediate: : The azetidine ring is constructed through cyclization reactions, often starting from suitable amine and alkyl halide precursors.

  • Hydroxyethyl Group Addition: : The hydroxyethyl group is introduced via a stereospecific reduction process to ensure the correct chirality.

  • Coupling Reactions: : The key azetidine intermediate is then coupled with a piperidinone derivative, using peptide coupling reagents to form the amide bond under controlled conditions.

  • Methoxyphenyl Functionalization: : Introduction of the methoxyphenyl group is achieved through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Scaling up these synthetic methods for industrial production often requires optimization of reaction conditions to ensure higher yields and purity:

  • Optimization of Catalysts: : Use of efficient catalysts to minimize by-products and maximize the desired product.

  • Continuous Flow Chemistry: : Employing continuous flow reactors to improve reaction efficiency and scalability.

  • Purification Techniques: : Advanced purification methods, such as crystallization and chromatography, to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes a variety of chemical reactions:

  • Oxidation: : Reacts with oxidizing agents to form corresponding ketones and acids.

  • Reduction: : Can be reduced to its respective alcohols and amines under reductive conditions.

  • Substitution: : Participates in nucleophilic substitution reactions, particularly at the piperidinone and azetidine rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromic acid.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: : Halides, amines.

Major Products

The major products formed from these reactions include:

  • Oxidized Derivatives: : Ketones and carboxylic acids.

  • Reduced Derivatives: : Alcohols and amines.

  • Substituted Derivatives: : Various functionalized derivatives depending on the nucleophiles used.

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

Chemistry

  • Synthetic Intermediates: : Used as building blocks in the synthesis of more complex molecules.

  • Catalysts: : Acts as a ligand in catalytic reactions to enhance reaction rates and selectivity.

Biology

  • Biochemical Probes: : Utilized to study enzyme-substrate interactions and metabolic pathways.

  • Antibiotic Development: : Explored for its potential antimicrobial properties.

Medicine

  • Drug Development: : Investigated for its potential therapeutic effects in treating various diseases.

  • Diagnostic Agents: : Employed in the development of diagnostic tools and imaging agents.

Industry

  • Material Science: : Incorporated into the design of novel materials with specific properties.

  • Agriculture: : Explored for its potential use in developing agrochemicals.

Mechanism of Action

The mechanism by which 5-[3-[(1S)-1-hydroxyethyl]azetidine-1-carbonyl]-6-(4-methoxyphenyl)-1-methylpiperidin-2-one exerts its effects involves interaction with specific molecular targets and pathways:

  • Molecular Targets: : Enzymes, receptors, and other macromolecules that the compound binds to, modulating their activity.

  • Pathways Involved: : Various biochemical pathways, including signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

When comparing this compound to others with similar structures, several unique features stand out:

  • Enhanced Potency: : Compared to its analogs, this compound often shows higher potency in biological assays.

  • Increased Selectivity: : Exhibits greater selectivity for its molecular targets, reducing off-target effects.

  • Improved Stability: : More stable under physiological conditions, enhancing its potential as a therapeutic agent.

List of Similar Compounds

  • 6-(4-Methoxyphenyl)-1-methylpiperidin-2-one

  • 5-[(1S)-1-Hydroxyethyl]azetidine-1-carbonyl derivatives

  • Other azetidine-containing compounds with varied functional groups

So, that's a deep dive into the intriguing world of 5-[3-[(1S)-1-hydroxyethyl]azetidine-1-carbonyl]-6-(4-methoxyphenyl)-1-methylpiperidin-2-one. Hope that paints a vivid picture!

Properties

IUPAC Name

5-[3-[(1S)-1-hydroxyethyl]azetidine-1-carbonyl]-6-(4-methoxyphenyl)-1-methylpiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-12(22)14-10-21(11-14)19(24)16-8-9-17(23)20(2)18(16)13-4-6-15(25-3)7-5-13/h4-7,12,14,16,18,22H,8-11H2,1-3H3/t12-,16?,18?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLVJBVNUQGMKA-KIAYWQFFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CN(C1)C(=O)C2CCC(=O)N(C2C3=CC=C(C=C3)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CN(C1)C(=O)C2CCC(=O)N(C2C3=CC=C(C=C3)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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